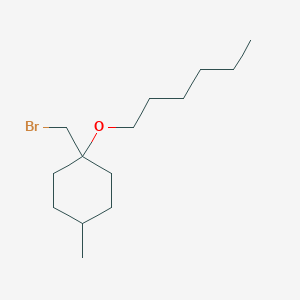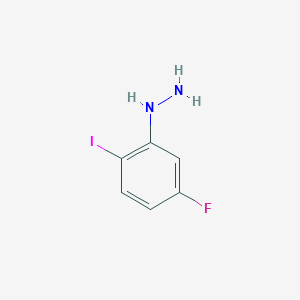
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with a molecular formula of C7H15Cl2N3S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives .
Scientific Research Applications
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. This inhibition disrupts the normal cellular processes, leading to cell death . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure but differs in the position and type of substituents.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have additional aromatic groups attached to the thiazole ring, which may enhance their biological activity.
Uniqueness
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H14Cl2N2S |
|---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
4-tert-butyl-1,3-thiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-7(2,3)5-6(8)10-4-9-5;;/h4H,8H2,1-3H3;2*1H |
InChI Key |
IZOAVGMAQPVTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC=N1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
